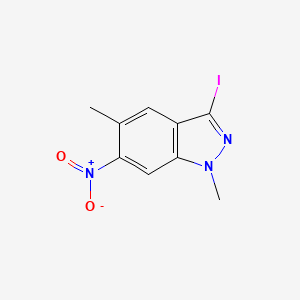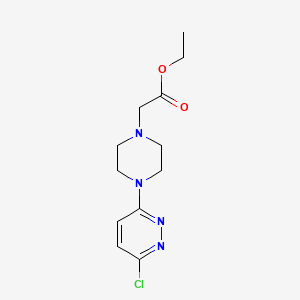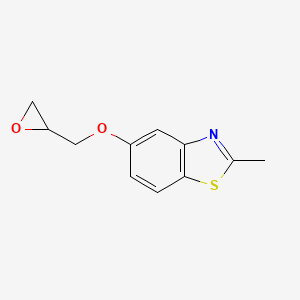![molecular formula C16H19NO2 B8580916 8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8580916.png)
8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-benzyl-1,4-Dioxaspiro[45]decane-8-carbonitrile is a complex organic compound that belongs to the class of ketals Ketals are derivatives of ketones where the carbonyl group is protected by two alkoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile typically involves the reaction of 4-Benzyl-4-cyanocyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts further to form the ketal. Common catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketal back to the original ketone.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium cyanide are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include benzyl-substituted cyclohexanones, cyanocyclohexanones, and various derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile involves its ability to protect carbonyl groups from nucleophilic attack. The ketal formation is reversible under acidic conditions, allowing for the selective deprotection of the carbonyl group when needed. This property makes it valuable in multi-step organic syntheses .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyl-4-cyanocyclohexanone: The parent ketone compound.
4-Benzyl-4-cyanocyclohexane-1-one dimethyl ketal: A similar ketal with different alkoxy groups.
4-Benzyl-4-cyanocyclohexane-1-one diethyl ketal: Another ketal variant with ethyl groups.
Uniqueness
8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile is unique due to its specific ethylene ketal structure, which provides distinct reactivity and stability compared to other ketals. This uniqueness makes it particularly useful in selective protection and deprotection strategies in organic synthesis .
Propriétés
Formule moléculaire |
C16H19NO2 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
8-benzyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
InChI |
InChI=1S/C16H19NO2/c17-13-15(12-14-4-2-1-3-5-14)6-8-16(9-7-15)18-10-11-19-16/h1-5H,6-12H2 |
Clé InChI |
UZHVNAFEWKBUOW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(CC3=CC=CC=C3)C#N)OCCO2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylate](/img/structure/B8580836.png)
![[2-(Dioctadecylamino)-2-oxoethoxy]acetic acid](/img/structure/B8580837.png)
![4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B8580847.png)

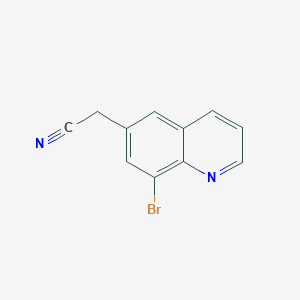

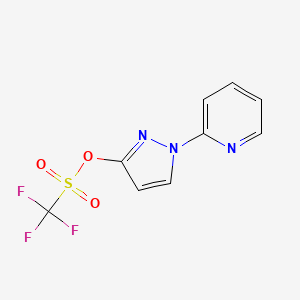
![2-Methyl-5-hydroxymethylimidazo[1,2-a]pyridine](/img/structure/B8580882.png)
